molecular formula C21H23NO2 B12626611 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde CAS No. 920514-83-6

2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde

Cat. No.: B12626611
CAS No.: 920514-83-6
M. Wt: 321.4 g/mol
InChI Key: JAOYMFGPWXDEFJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position, a pentyl chain at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable pentyl-substituted aldehyde.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated indole derivative under palladium catalysis . This method provides a versatile and efficient route to synthesize various substituted indoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.

Properties

CAS No.

920514-83-6

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C21H23NO2/c1-3-4-5-6-15-7-12-20-18(13-15)19(14-23)21(22-20)16-8-10-17(24-2)11-9-16/h7-14,22H,3-6H2,1-2H3

InChI Key

JAOYMFGPWXDEFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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